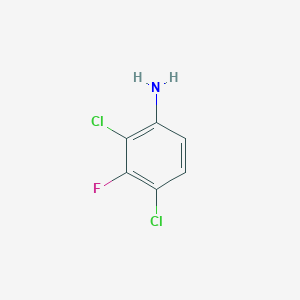

2,4-Dichloro-3-fluoroaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBWZLHNQCQDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650424 | |

| Record name | 2,4-Dichloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-93-6 | |

| Record name | 2,4-Dichloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 3 Fluoroaniline and Its Derivatives

Strategic Approaches to Halogen Introduction and Nitro Group Reduction

The classical approach to synthesizing halogenated anilines involves a two-stage process: the regioselective introduction of halogen atoms onto a suitable precursor, followed by the chemical reduction of a nitro group to form the essential amino group.

Halogenation of Aniline (B41778) or Nitroaniline Precursors

The direct halogenation of aniline and its derivatives is a fundamental method for producing aryl halides. nih.gov However, the high reactivity of the aniline ring often leads to a lack of regioselectivity and the formation of multiple products. nih.govbeilstein-journals.org To achieve specific substitution patterns like that in 2,4-dichloro-3-fluoroaniline, chemists often rely on protecting groups or start with a less activated precursor, such as a nitroaniline, and introduce halogens sequentially.

Direct chlorination of unprotected anilines can be accomplished using reagents like sulfonyl chloride, chlorine, or N-chlorosuccinimide (NCS). beilstein-journals.org For instance, the synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (B2618610) has been achieved by treating 3-(trifluoromethyl)aniline (B124266) with NCS, although this can result in a mixture of products. researchgate.net The use of copper(II) chloride has also been reported for the para-chlorination of anilines. beilstein-journals.org Similarly, bromination can be performed using agents like N-bromoacetamide in solvents such as dimethylformamide to achieve high yields of specific isomers, for example, 4-bromo-2-fluoroaniline. google.com

The challenges associated with the direct halogenation of highly reactive, electron-rich anilines have spurred the development of more controlled, selective methods. nih.gov

Reduction of Nitro Compounds to Aniline Derivatives (e.g., Catalytic Hydrogenation, Chemical Reduction)

The reduction of a nitro group is a crucial step in the synthesis of anilines from nitroaromatic precursors. wikipedia.orgnih.gov This transformation can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common.

Catalytic Hydrogenation is a widely used industrial method. wikipedia.org This process typically involves hydrogen gas and a metal catalyst. google.com Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.orggoogle.com For the synthesis of halogenated anilines, care must be taken to avoid dehalogenation, which can occur as a side reaction. For example, in the preparation of 3-chloro-2,4-difluoroaniline (B1361499) from its nitro precursor, palladium-on-charcoal was found to catalyze both the desired nitro reduction and the undesired hydrodechlorination. google.com Conversely, Raney nickel showed a higher yield of the target chloro-fluoroaniline with less dechlorination. google.com

Chemical Reduction offers an alternative to catalytic hydrogenation and can be performed with a variety of reagents. Historically, iron in acidic media has been a common choice. wikipedia.org Other effective systems include:

Tin(II) chloride (SnCl₂) wikipedia.org

Sodium hydrosulfite or sodium sulfide (B99878) wikipedia.org

A combination of iron (III) chloride hexahydrate (FeCl₃·6H₂O) with reagents like indium or N,N-dimethyl-hydrazine. researchgate.net

Trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which provides a metal-free reduction method. nih.govd-nb.info

The choice of reducing agent is critical to ensure compatibility with other functional groups on the aromatic ring, particularly halogen substituents. wikipedia.orggoogle.com

Table 1: Comparison of Reduction Methods for Halogenated Nitroarenes Data compiled from multiple sources.

| Method | Reducing Agent/Catalyst | Substrate Example | Product Example | Key Features | Citations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Nickel | 3-chloro-2,4-difluoronitrobenzene | 3-chloro-2,4-difluoroaniline | High yield (87%) of the desired product. | google.com |

| Catalytic Hydrogenation | Palladium-on-charcoal | 3-chloro-2,4-difluoronitrobenzene | 3-chloro-2,4-difluoroaniline | Significant hydrodechlorination side reaction observed. | google.com |

| Chemical Reduction | FeCl₃·6H₂O / Indium | Various Nitroarenes | Corresponding Anilines | Effective for a wide assortment of functional groups. | researchgate.net |

| Chemical Reduction | HSiCl₃ / Tertiary Amine | 4-nitrobenzophenone | 4-aminobenzophenone | Metal-free, mild conditions, and fast reaction times. | nih.govd-nb.info |

Novel and Optimized Synthetic Pathways

Recent research has focused on developing more efficient, selective, and safer methods for synthesizing complex aniline derivatives. These include streamlined multi-step syntheses, the application of flow chemistry, and the design of sophisticated catalyst systems for precise regiocontrol.

Facile Two-Step Syntheses (e.g., utilizing 2-fluoromalonic acid and p-anisidine (B42471) derivatives to obtain halogenated quinoline (B57606) intermediates)

While not a direct synthesis of this compound, related heterocyclic structures like quinolines can be accessed through facile synthetic routes that serve as models for complex cyclization reactions. A general synthesis of quinoline derivatives can commence with a cyclization step involving a substituted aniline, such as p-anisidine, and diethyl (ethoxymethylene) malonate. monash.edu In other examples, intramolecular Friedel–Crafts acylation reactions are used to create fused quinoline systems. researchgate.net These synthetic strategies, which build complex scaffolds from relatively simple precursors, highlight the chemical principles that can be applied to the synthesis of highly substituted aromatic intermediates.

Applications of Continuous Flow Reactors in Related Fluoroaniline Synthesis

Continuous flow chemistry has emerged as a powerful technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govspringernature.com This technology is particularly well-suited for reactions involving hazardous reagents or intermediates, such as those often used in fluorination chemistry. beilstein-journals.orgvapourtec.com

The use of flow reactors allows for the safe handling of toxic fluorinating agents like diethylaminosulfur trifluoride (DAST). beilstein-journals.org Furthermore, the reduction of potentially explosive nitro compounds can be performed more safely and efficiently in continuous flow systems. nih.gov A metal-free reduction of aromatic nitro derivatives to primary amines using trichlorosilane has been successfully adapted to a continuous-flow process, affording high yields in very short residence times, often without the need for further purification. nih.govd-nb.info This approach combines the benefits of a mild reducing system with the safety and efficiency of flow technology, making it highly attractive for the industrial production of anilines. nih.gov

Table 2: Advantages of Continuous Flow Synthesis for Amine Production Data compiled from multiple sources.

| Feature | Description | Benefit | Citations |

|---|---|---|---|

| Safety | Confined reaction environment and small reactor volumes reduce risks associated with hazardous reagents (e.g., DAST) and potentially explosive compounds (e.g., nitro derivatives). | Minimized risk of accidents and safer handling of toxic materials. | nih.govvapourtec.com |

| Efficiency | Precise control over reaction parameters (temperature, pressure, residence time) leads to higher conversions and yields. | Optimized production with less waste. | d-nb.infobeilstein-journals.org |

| Scalability | Production can be increased by extending the operation time or by "numbering-up" reactors, rather than redesigning large-scale batch reactors. | Easier transition from laboratory scale to industrial production. | nih.govspringernature.com |

| Automation | Flow systems can be automated with in-line purification and analysis, reducing manual labor and processing time. | Streamlined, continuous manufacturing process. | vapourtec.com |

Catalyst-Controlled Regioselective Chlorination Strategies

Achieving regioselectivity in the halogenation of activated aromatic rings like anilines is a significant synthetic challenge. acs.org Traditional methods often yield mixtures of ortho- and para-substituted isomers. beilstein-journals.orgacs.org To overcome this, catalyst-controlled strategies have been developed to direct chlorination to a specific position.

Recent advancements have shown that Lewis basic organocatalysts can effectively control the regioselectivity of electrophilic chlorination. For example, a selenoether catalyst has been reported to facilitate highly efficient ortho-selective chlorination of unprotected anilines with selectivities greater than 20:1 (ortho/para), a significant improvement over the innate selectivity which favors the para product. acs.org Similarly, secondary ammonium (B1175870) chloride salts have been employed as organocatalysts for the regioselective ortho-chlorination of protected anilines. researchgate.net These catalyst systems work by modulating the reactivity of the chlorinating agent and the aniline substrate, guiding the electrophile to the desired position. acs.orgresearchgate.net In other approaches, transition metals such as palladium have been used to achieve meta-C–H chlorination of anilines through the use of a directing group and a norbornene mediator. acs.org

These catalyst-driven methods provide powerful tools for the precise construction of complex halogenated anilines, enabling the synthesis of specific isomers that would be difficult to access through classical electrophilic aromatic substitution reactions. acs.orgacs.org

Precursor Compounds and Intermediate Transformations

The construction of the this compound scaffold typically begins with more readily available benzene (B151609) derivatives, which are functionalized through a sequence of reactions. The choice of starting material and the order of reactions are crucial for achieving the desired substitution pattern.

One common strategy for synthesizing halogenated anilines involves the nitration of an appropriately substituted benzene precursor, followed by the reduction of the resulting nitro group. google.com In the case of this compound, a logical precursor would be a dichlorofluorobenzene. For instance, starting with 1,3-dichloro-2-fluorobenzene, an electrophilic nitration reaction can introduce a nitro group onto the ring. The directing effects of the existing halogen substituents will guide the position of the incoming nitro group.

The subsequent and critical step is the reduction of the intermediate nitro-dichlorofluorobenzene to the corresponding aniline. This transformation is most commonly achieved through catalytic hydrogenation. google.com Various catalysts can be employed, with palladium on carbon (Pd/C) being a frequent choice. google.com The reaction is typically carried out under hydrogen pressure in a suitable solvent. This process selectively reduces the nitro group to an amine without affecting the halogen substituents on the aromatic ring. google.com

Fluorinated nitrobenzene (B124822) compounds are pivotal intermediates in the synthesis of fluoroanilines. google.com Many synthetic routes take advantage of halogen-exchange reactions (Halex reactions) on chloronitrobenzene precursors to introduce the fluorine atom. google.com For example, a dichloronitrobenzene could be subjected to fluorination using a fluoride (B91410) source like potassium fluoride, often in a polar aprotic solvent and sometimes facilitated by a phase-transfer catalyst. google.comgoogle.com This approach can be used to produce a fluorinated and chlorinated nitrobenzene intermediate.

Once the desired 2,4-dichloro-3-fluoronitrobenzene (B1295830) intermediate is obtained, its reduction is the final step to yield the target aniline. Catalytic hydrogenation is a highly effective method for this conversion. google.com The process involves reacting the fluorinated nitrobenzene intermediate with hydrogen gas in the presence of a catalyst, such as palladium, platinum, or nickel. researchgate.net This reduction is generally clean and high-yielding, converting the nitro functional group into a primary amine to furnish the final this compound product. google.comyoutube.com

Challenges and Optimization in Synthesis

The synthesis of specific isomers of highly substituted anilines is often complicated by issues of regioselectivity and the need to optimize reaction conditions to ensure high yield and purity.

A primary challenge in the synthesis of compounds like this compound is controlling regioselectivity during electrophilic substitution reactions, such as chlorination or nitration. The directing effects of the substituents already present on the aromatic ring can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product. researchgate.net

| Product | Substitution Pattern | Percentage of Mixture |

|---|---|---|

| Desired Product | 2,4-dichloro-3-(trifluoromethyl)aniline | 72% |

| Isomer 1 | 4,6-dichloro-3-(trifluoromethyl)aniline | 19% |

| Isomer 2 | 2,6-dichloro-3-(trifluoromethyl)aniline | 6% |

In catalytic hydrogenation processes, the choice of catalyst and solvent can significantly influence the reaction's success. For the reduction of fluorinated nitrobenzene compounds, the gradual addition of the nitro compound into the reaction medium containing the catalyst can help maintain selectivity and achieve high yields. google.com The temperature is also a critical parameter; it must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions or catalyst degradation. google.com For instance, maintaining the temperature below 70°C is often preferred in such hydrogenations. google.com The optimization of these parameters leads to higher concentrations of the desired amine in the final reaction medium, which improves the productivity of the equipment and simplifies the purification process. google.com

| Parameter | Effect on Purity and Efficiency |

|---|---|

| Catalyst | Activity and selectivity determine the rate and specificity of the reduction of the nitro group. Common choices include Pd/C, PtO₂, and Raney Nickel. researchgate.net |

| Solvent | Affects the solubility of reactants and can influence the reaction pathway. Alcohols like ethanol (B145695) or methanol (B129727) are frequently used. google.com |

| Temperature | Controls the reaction rate. Higher temperatures can increase speed but may also lead to undesirable side reactions and reduced purity. google.com |

| Pressure (Hydrogenation) | Higher hydrogen pressure generally increases the rate of reduction but needs to be controlled for safety and selectivity. google.com |

| Reaction Time | Must be sufficient for complete conversion of the starting material, but excessively long times can lead to the formation of degradation products. scielo.br |

Reactivity and Reaction Mechanisms of 2,4 Dichloro 3 Fluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for haloarenes, particularly those bearing electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For SNAr to occur, one or more strongly electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize this intermediate.

In 2,4-dichloro-3-fluoroaniline, the chlorine and fluorine atoms act as both leaving groups and electron-withdrawing substituents that activate the ring toward nucleophilic attack. The strong inductive effect of fluorine, in particular, enhances the electrophilicity of the ring carbons. In SNAr reactions, the relative leaving group ability of halogens is typically I > Br > Cl > F. However, the rate of reaction is determined by the first, rate-determining step: the nucleophilic attack on the ring. The high electronegativity of fluorine can make the carbon atom it is attached to highly electron-deficient, thus promoting attack at that position, even though fluoride (B91410) is a poor leaving group.

Regioselectivity in SNAr reactions on polysubstituted rings is complex. On 2,4-dichloropyrimidines, for instance, substitution is typically favored at the C-4 position when an electron-withdrawing group is at C-5. For this compound, the positions are activated by the collective electron-withdrawing nature of the three halogen atoms. While specific mechanistic studies detailing the competitive displacement of chlorine versus fluorine for this exact molecule are not extensively documented in the reviewed literature, the general principles of SNAr suggest that the chlorine atoms would be the more probable leaving groups.

The presence of electron-withdrawing groups (EWGs) is paramount for the stabilization of the negatively charged Meisenheimer intermediate, thereby facilitating the SNAr reaction. Halogens, like those in this compound, serve this role through their inductive effect (-I effect). The strong electron-withdrawing nature of fluorine significantly enhances the acidity of adjacent functional groups and activates the aromatic ring for nucleophilic attack.

| Substituent Position Relative to Leaving Group | Effect on Reaction Rate | Reason |

|---|---|---|

| Ortho | Rate increases | Stabilizes Meisenheimer complex through induction and/or resonance. |

| Para | Rate increases | Stabilizes Meisenheimer complex through induction and/or resonance. |

| Meta | Minor effect | Resonance stabilization is not possible; only a weak inductive effect is operative. |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For haloanilines, these reactions provide versatile pathways for structural modification.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. The catalytic cycle typically involves three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

For substrates with multiple halogen atoms, such as this compound, regioselectivity becomes a key consideration. Studies on analogous compounds, like 2,4-dichloro-1-(trifluoromethyl)benzene, demonstrate that site-selective Suzuki-Miyaura coupling is achievable. In this analog, coupling with one equivalent of an arylboronic acid occurs selectively at the 4-position, which is para to the trifluoromethyl group. The greater reactivity at the C-4 position compared to the C-2 position is attributed to the reduced steric hindrance and favorable electronic effects. A similar selectivity would be expected for this compound, where the C-Cl bond at position 4 is anticipated to be more reactive than the sterically hindered C-Cl bond at position 2, which is flanked by the amino and fluoro groups.

| Reactant | Boronic Acid (Equivalents) | Major Product | Yield | Comment |

|---|---|---|---|---|

| 2,4-dichloro-1-(trifluoromethyl)benzene | Arylboronic acid (1.3) | 4-Aryl-2-chloro-1-(trifluoromethyl)benzene | Good to excellent | Selective coupling at the C-4 position. |

| 2,4-dichloro-1-(trifluoromethyl)benzene | Arylboronic acid (2.5) | 2,4-Diaryl-1-(trifluoromethyl)benzene | Moderate | Coupling at both C-2 and C-4 positions. |

Iridium-catalyzed C–H borylation has emerged as a powerful method for the direct functionalization of C–H bonds, converting them into versatile boronate esters. In aromatic compounds containing directing groups, such as amides or amines, this reaction can proceed with high regioselectivity, typically at the less sterically hindered ortho position.

For this compound, the amino group can act as a directing group for ortho-C–H borylation. The two potential ortho positions are C3 and C5. The C3 position is already substituted with a fluorine atom, leaving the C-H bond at the C5 position as the sole target for this transformation. Therefore, an Ir-catalyzed borylation of this compound is expected to selectively yield 2,4-dichloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. This type of directed borylation has been successfully applied to various fluoroarenes and anilines, demonstrating tolerance to halide functional groups.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring, proceeding through a cationic intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. The regiochemical outcome of EAS is governed by the directing effects of the substituents already present on the ring.

In this compound, the substituents exert competing effects.

-NH₂ group: A powerful activating group and a strong ortho-, para-director due to its +R (resonance) effect.

-Cl and -F groups: Deactivating groups due to their strong -I (inductive) effect, but they are also ortho-, para-directors because of their +R effect.

The activating effect of the amino group dominates the deactivating effects of the halogens, making the ring more reactive towards EAS than benzene (B151609), and directing the substitution. The positions ortho to the amino group are C3 and C5, and the para position is C6.

Position 3: Blocked by the fluorine atom.

Position 5: Ortho to the amino group and meta to both chlorine atoms.

Position 6: Para to the amino group and ortho to the C-2 chlorine.

Considering these factors, electrophilic attack is strongly directed to positions 5 and 6. The powerful directing ability of the amino group will likely lead to a mixture of products, with substitution occurring at both the C5 and C6 positions. The precise ratio would depend on the specific electrophile and reaction conditions, with sterics potentially favoring substitution at the less hindered C5 position. In strongly acidic media, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. This would dramatically decrease the ring's reactivity and alter the regiochemical outcome.

Analysis of Regioselectivity in Electrophilic Attack

The regioselectivity of electrophilic aromatic substitution on the this compound ring is a result of the cumulative directing effects of the four substituents. The available positions for an incoming electrophile are C5 and C6. A qualitative analysis of the substituent effects predicts that electrophilic attack will overwhelmingly favor the C6 position.

The primary determinant of this regioselectivity is the powerful activating and ortho, para-directing amino group at C1. lumenlearning.com The positions ortho to the amino group are C2 and C6, while the para position is C4. Since the C2 and C4 positions are already substituted, the directing influence of the amino group is concentrated on the C6 position.

The C2-chloro group directs to its ortho (C3, blocked) and para (C5) positions.

The C3-fluoro group directs to its ortho (C2, C4, both blocked) and para (C6) positions.

The C4-chloro group directs to its ortho (C3, C5) and para (C1, blocked) positions.

While there are directing effects towards C5 from the C2 and C4 chloro groups, the potent activating effect of the amino group combined with the directing effect from the C3-fluoro group creates a much higher electron density and stabilizes the transition state for attack at C6. libretexts.org Therefore, the C6 position is the most nucleophilic and sterically accessible site for electrophilic attack.

Directing Effects of Halogen and Amine Substituents

The directing effects of the substituents on the aniline (B41778) ring are a balance between inductive and resonance effects.

Amine Group (-NH₂): The amino group is a strong activating group. lumenlearning.com Although nitrogen is electronegative and exerts an electron-withdrawing inductive effect, its lone pair of electrons is delocalized into the π-system of the benzene ring. This powerful electron-donating resonance effect significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more reactive towards electrophiles than benzene. organicchemistrytutor.com This resonance stabilization of the intermediate carbocation (arenium ion) is why the amine group is a potent ortho, para-director. libretexts.org

Halogen Substituents (-F, -Cl): Halogens are a unique class of substituents. They are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution than benzene. unizin.org This is due to their strong electron-withdrawing inductive effect, which pulls electron density away from the ring. chemistrytalk.org However, like the amine group, they possess lone pairs of electrons that can be donated to the ring through resonance. This resonance effect, while weaker than their inductive effect, is sufficient to stabilize the positive charge in the arenium ion intermediate at the ortho and para positions. pressbooks.pub Consequently, halogens are deactivating but ortho, para-directing. lumenlearning.compressbooks.pub

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

|---|---|---|---|---|---|

| -NH₂ | C1 | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |

| -Cl | C2, C4 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Weakly Deactivating | Ortho, Para |

| -F | C3 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Weakly Deactivating | Ortho, Para |

Detailed Mechanistic Insights into Complex Transformations

Identification and Characterization of Reactive Intermediates

The most common reactive intermediate in electrophilic aromatic substitution reactions of this compound is the arenium ion , also known as a Wheland intermediate or σ-complex. wikipedia.orgchemistnotes.com This intermediate is a resonance-stabilized cyclohexadienyl cation that forms when the electrophile attacks the π-system of the aromatic ring. chemistnotes.comslideshare.net The formation of the arenium ion temporarily disrupts the aromaticity of the ring, making this step the rate-determining step of the reaction. slideshare.net The stability of the arenium ion is crucial in determining the regiochemical outcome. For this compound, attack at the C6 position allows for resonance structures where the positive charge is delocalized and stabilized by the electron-donating lone pair of the amino group.

While the arenium ion is a widely accepted intermediate, some computational and experimental studies on similar systems suggest that the traditional two-step mechanism may not be universal. nih.govresearchgate.net In some cases, particularly in nonpolar solvents, concerted one-stage routes or addition-elimination pathways may compete with or replace the formation of a distinct arenium ion intermediate. nih.gov

Computational and Experimental Approaches to Catalytic Mechanisms

Understanding the detailed mechanisms of reactions involving this compound, especially complex catalytic cycles, requires a combination of computational and experimental techniques.

Computational Approaches: Quantum chemical calculations, particularly Density Functional Theory (DFT) with functionals like B3LYP, are powerful tools for elucidating reaction mechanisms. ichem.mdresearchgate.net These methods can be used to:

Model the geometries of reactants, transition states, intermediates, and products. scispace.com

Calculate the activation energies and reaction enthalpies to determine the most favorable reaction pathway. researchgate.net

Analyze the electronic structure to understand substituent effects and regioselectivity.

For instance, DFT studies on related haloanilines have been used to investigate molecular properties and reactivity, providing insights that are applicable to this compound. dntb.gov.ua

Experimental Approaches: Experimental studies are essential for validating computational models and providing tangible evidence for proposed mechanisms. Key techniques include:

Kinetic Isotope Effect (KIE) Studies: Measuring the difference in reaction rates between a normal substrate and one that is isotopically labeled (e.g., with deuterium) can help identify the rate-determining step. A primary KIE often indicates that C-H bond breaking is involved in this step. acs.org

Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to identify and characterize reaction products and, in some cases, detect transient intermediates. libretexts.org

In-situ Reaction Monitoring: Following the concentration of reactants and products over time under various conditions (e.g., different catalysts, temperatures) provides data to determine reaction kinetics and catalyst performance. acs.orgresearchgate.net

| Approach | Method | Information Gained |

|---|---|---|

| Computational | Density Functional Theory (DFT) | Transition state structures, activation energies, reaction pathways, electronic properties. |

| Semi-empirical Methods (e.g., PM3) | Rapid prediction of regioselectivity by calculating proton affinities. nih.gov | |

| Experimental | Kinetic Isotope Effect (KIE) | Identification of the rate-determining step of a reaction. acs.org |

| Spectroscopy (NMR, IR) | Structural characterization of products and intermediates. libretexts.org | |

| Kinetic Studies | Reaction rates, catalyst efficiency, influence of reaction parameters. researchgate.net |

Computational and Theoretical Studies of 2,4 Dichloro 3 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular properties based on the principles of quantum mechanics. For 2,4-dichloro-3-fluoroaniline, these calculations elucidate the effects of its specific substitution pattern—two chlorine atoms, a fluorine atom, and an amino group on a benzene (B151609) ring—on its electronic characteristics and reactivity.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. dntb.gov.ua For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the molecule's optimized geometry and electron distribution. dergipark.org.tr

The electronic structure is heavily influenced by the electron-withdrawing nature of the chlorine and fluorine atoms and the electron-donating character of the amino (-NH₂) group. Electron density maps generated from DFT calculations visualize the probability of finding an electron in a particular region of the molecule. In this compound, higher electron density is expected around the electronegative fluorine and chlorine atoms, as well as the nitrogen atom of the amino group. Conversely, the carbon atoms bonded to these halogens are rendered more electropositive. This mapping is crucial for identifying reactive sites; regions of high electron density are prone to electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org

In this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, particularly the aniline (B41778) moiety (the benzene ring and the amino group), while the LUMO is distributed over the electron-deficient areas. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. This intramolecular charge transfer is a key aspect of the molecule's electronic behavior.

Table 1: Representative Frontier Molecular Orbital Properties

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Represents ionization potential; electron-donating capability. |

| LUMO Energy | -0.5 to -1.5 | Represents electron affinity; electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Note: The values presented are illustrative and representative of similar halogenated anilines studied with DFT methods. dergipark.org.trtsijournals.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) and positive electrostatic potential (colored blue). uni-muenchen.de

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atom of the amino group and the highly electronegative fluorine atom. researchgate.net

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. They are typically found around the hydrogen atoms of the amino group and the carbon atoms attached to the halogens, which are depleted of electron density. uni-muenchen.deresearchgate.net

The MEP map provides a clear, intuitive prediction of how the molecule will interact with other polar molecules and ions, complementing the insights from FMO analysis.

Molecular Dynamics Simulations for Reactive Pathway Prediction (e.g., Hydrolysis Pathways)

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. ekb.eg By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict how a molecule like this compound behaves in a specific environment, such as in a solvent.

MD simulations can be employed to predict reactive pathways, for instance, in a hydrolysis reaction. By simulating this compound in a box of water molecules, researchers can observe the trajectories and interactions that may lead to a reaction. This approach can help identify the initial steps of a reaction, such as the formation of hydrogen bonds between the amino group or halogen atoms and surrounding water molecules. It can also elucidate the potential for a water molecule to act as a nucleophile, attacking an electrophilic carbon atom and leading to the substitution of a chlorine or fluorine atom. The simulation can reveal the formation of intermediate structures and the dynamic fluctuations required to overcome energy barriers, providing a more complete picture of the reaction mechanism than static quantum calculations alone. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Parameter Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with a specific activity, such as biological potency or an environmental endpoint. For a compound like this compound, QSAR models are particularly useful for predicting its environmental fate and toxicological profile.

To build a QSAR model, a set of molecular descriptors is calculated for the molecule. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. These calculated descriptors are then used in a statistical model to predict a specific property. For instance, the biodegradability of various chloroanilines has been studied, and QSAR can be used to predict the likelihood and rate of degradation for this compound based on its structural features. researchgate.net Similarly, ecotoxicity towards aquatic organisms can be estimated.

Table 2: Example QSAR Descriptors and Predicted Environmental Parameters

| Molecular Descriptor | Description | Predicted Environmental Parameter |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity. | Bioaccumulation potential, soil sorption. |

| HOMO/LUMO Energies | Electronic properties from quantum calculations. | Reactivity, degradation potential. |

| Molecular Weight | A basic steric and size parameter. | Toxicity, transport properties. |

| Dipole Moment | Measures molecular polarity. | Water solubility, interaction with polar media. |

Prediction of Reaction Energetics and Transition States

A primary application of quantum chemical calculations is the detailed investigation of reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. ecut.edu.cn

A transition state is the highest energy structure along the reaction coordinate, representing the energy barrier (activation energy) that must be overcome for the reaction to proceed. acs.orgbris.ac.uk For this compound, this method can be used to predict the feasibility and outcome of various reactions, such as nucleophilic aromatic substitution.

Calculations can determine the activation energies for a nucleophile attacking the different carbon positions on the ring. By comparing these energy barriers, it is possible to predict which substitution product is kinetically favored. For example, the calculations could predict whether it is energetically more favorable to substitute one of the chlorine atoms or the fluorine atom. These studies provide quantitative data on reaction rates and selectivity, which is invaluable for designing synthetic routes. ecut.edu.cn

Table 3: Illustrative Reaction Energetics Data for a Hypothetical Substitution Reaction

| Parameter | Definition | Example Value (kcal/mol) |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be surmounted for a reaction to occur. ecut.edu.cn | 15 - 25 |

| Reaction Energy (ΔErxn) | The net energy difference between products and reactants. | -10 (Exothermic) |

| Transition State (TS) | The highest energy structure along the reaction pathway. bris.ac.uk | Characterized by one imaginary vibrational frequency. |

Note: Values are hypothetical and serve to illustrate the data obtained from such calculations.

Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

Building Block for the Synthesis of Complex Organic Molecules

2,4-Dichloro-3-fluoroaniline is classified as a fluorinated organic building block. ambeed.combldpharm.com Such compounds are fundamental in synthetic chemistry for introducing specific functionalities into a target molecule. The presence of fluorine, in particular, can significantly alter the physical, chemical, and biological properties of the final compound, including its lipophilicity and metabolic stability. This makes fluorinated building blocks like this compound sought-after starting materials in the development of new molecules in fields such as pharmaceuticals and materials science. cymitquimica.com

Precursor in the Synthesis of Pharmaceutical Intermediates

In the synthesis of pharmaceuticals, halogenated anilines are common precursors. For instance, the isomeric compound, 3,4-Dichloro-2-fluoroaniline, serves as a key intermediate in the synthesis of Poziotinib, a targeted cancer therapy. nbinno.com However, a direct synthetic route utilizing this compound for Poziotinib or for the development of autotaxin inhibitors could not be verified within the available research. researchgate.netnih.govnih.gov The specific arrangement of substituents on the aniline (B41778) ring is critical for its reactivity and incorporation into the final drug structure, meaning isomers are not typically interchangeable.

Utilization in the Production of Agrochemical and Specialty Material Precursors

This compound serves as a precursor in the synthesis of compounds with potential applications in the agrochemical sector. A notable application is its use in preparing 5-bromo-1,3-dichloro-2-fluoro-benzene. google.com This subsequent compound is an intermediate for creating active compounds that have demonstrated pesticidal activity. google.com The process highlights the utility of this compound as a starting point for building more complex molecules designed for crop protection.

Incorporation into Schiff Base Ligands for Coordination Chemistry Studies

Aniline and its derivatives are frequently used to synthesize Schiff bases through condensation reactions with aldehydes or ketones. These Schiff bases are versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. While the general class of anilines is widely used for this purpose, specific examples detailing the incorporation of this compound into Schiff base ligands for coordination chemistry studies are not prominently documented in the reviewed literature.

Synthesis of Polyhalogenated Analogs (e.g., 6-Bromo-2,4-dichloro-3-fluoroaniline)

The chemical structure of this compound allows for further functionalization of the aromatic ring. A clear example of this is its use as a starting material for the synthesis of more complex polyhalogenated analogs. Specifically, 6-Bromo-2,4-dichloro-3-fluoroaniline is produced through the direct bromination of 2,4-dichloro-3-fluoro-aniline. google.com This reaction adds a bromine atom to the ring, creating a tetra-substituted aniline with a unique substitution pattern for further synthetic transformations. google.comsynquestlabs.com

Advanced Analytical Methodologies for 2,4 Dichloro 3 Fluoroaniline Research

Chromatographic Techniques

Chromatographic methods are essential for separating 2,4-dichloro-3-fluoroaniline from complex mixtures, allowing for its accurate quantification and the identification of related impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products. lcms.cznih.gov The high resolving power of HPLC separates the target analyte from other components in the sample, while the mass spectrometer provides sensitive and selective detection based on the mass-to-charge ratio of the ions.

In a typical HPLC-MS analysis for purity assessment, a reversed-phase C18 column is often employed with a gradient elution using a mobile phase consisting of an aqueous component (like water with a small amount of acid, e.g., formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). d-nb.inforesearchgate.net Detection is commonly performed using positive electrospray ionization (ESI+), which is well-suited for ionizing aniline (B41778) compounds. d-nb.info The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to specifically detect the molecular ion of this compound and its expected impurities.

For impurity profiling, tandem mass spectrometry (MS/MS) can be utilized. nih.gov This technique involves the fragmentation of the parent ion of an impurity to generate a characteristic fragmentation pattern, which aids in its structural elucidation. The high sensitivity of HPLC-MS/MS allows for the detection and quantification of impurities even at trace levels. nih.gov

Table 1: Representative HPLC-MS Parameters for the Analysis of Halogenated Anilines

| Parameter | Value |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (m/z 100-500) and MS/MS |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Temp. | 350 °C |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Detection in Complex Matrices

Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective method for the trace detection of this compound in complex matrices such as environmental samples (water, soil) or biological fluids. d-nb.infonih.govrsc.org The volatility of many aniline derivatives makes them amenable to GC analysis.

Sample preparation for GC-MS/MS analysis often involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to isolate and concentrate the analyte from the sample matrix. nih.gov For certain applications, derivatization may be employed to improve the chromatographic properties of the analyte. nih.gov The separation is typically achieved on a capillary column with a non-polar or medium-polar stationary phase.

The use of tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides excellent selectivity and significantly reduces background noise, enabling the detection of this compound at very low concentrations. d-nb.inforesearchgate.net In MRM, a specific precursor ion of the analyte is selected and fragmented, and then one or more specific product ions are monitored. This high degree of specificity is particularly advantageous when analyzing complex samples containing numerous interfering compounds. researchgate.net

Table 2: Illustrative GC-MS/MS Conditions for Trace Analysis of Chloroanilines

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [Molecular Ion of this compound] |

| Product Ions (m/z) | [Characteristic Fragment Ions] |

| Collision Energy | Optimized for each transition |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and functional group identification of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR for Regioselectivity and Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound. chemicalbook.com

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group. The coupling patterns (splitting) between adjacent protons provide valuable information about their relative positions on the aromatic ring, which is crucial for confirming the regioselectivity of the substitution pattern. chemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.gov The ¹⁹F NMR spectrum of this compound would exhibit a single resonance for the fluorine atom. The chemical shift of this signal is characteristic of the electronic environment of the fluorine atom. Furthermore, the fluorine atom will couple with nearby protons, leading to splitting in both the ¹⁹F and ¹H NMR spectra, which can be used to further confirm the molecular structure. rsc.orgshu.ac.uk

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H (aromatic) | 6.5 - 7.5 | Doublet of doublets | J(H,H) ≈ 8-9 Hz, J(H,F) ≈ 4-6 Hz |

| ¹H (amine) | 3.5 - 5.0 | Broad singlet | - |

| ¹⁹F | -120 to -140 | Multiplet | J(F,H) ≈ 4-6 Hz |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These spectra serve as a molecular fingerprint and are useful for identifying the functional groups present in this compound. researchgate.netscielo.br

N-H Stretching: The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹ in the IR spectrum. researchgate.net

C-C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

C-Cl and C-F Stretching: The carbon-halogen stretching vibrations are found at lower wavenumbers. The C-Cl stretching bands are typically observed in the 600-800 cm⁻¹ region, while the C-F stretching band is expected in the 1000-1400 cm⁻¹ range. researchgate.net

Raman spectroscopy can provide additional information, particularly for the symmetric vibrations of the aromatic ring and the carbon-halogen bonds. scielo.br

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

UV-Visible Spectrophotometry for Reaction Monitoring and Confirmation of Molecular Structure

UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for confirming the presence of the aromatic chromophore in this compound and can be used to monitor the progress of chemical reactions involving this compound.

The aniline chromophore typically exhibits two absorption bands: a high-energy band (π → π) around 230-240 nm and a lower-energy band (n → π) around 280-290 nm. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The halogen atoms and the amino group will cause a bathochromic (red) shift of these absorption maxima. By monitoring the changes in the UV-Vis spectrum over time, it is possible to follow the consumption of reactants and the formation of products in a chemical synthesis.

Table 5: Expected UV-Visible Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) |

| π → π | ~240 - 255 |

| n → π | ~290 - 310 |

Hyphenated Techniques for Real-time Reaction Monitoring (e.g., LC-NMR)

The synthesis of complex molecules like this compound involves multi-step processes where precise control over reaction conditions is critical. Hyphenated techniques, which couple a separation method with a spectroscopic tool, are invaluable for real-time monitoring of these reactions. chemijournal.com One of the most powerful of these is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. nih.gov

LC-NMR combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive structure-elucidating power of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This combination allows for the continuous monitoring of a reaction mixture, providing real-time data on the consumption of reactants and the formation of products and intermediates. beilstein-journals.org

In the context of this compound synthesis, an LC-NMR setup could be configured for on-line reaction monitoring. magritek.com A small stream from the reaction vessel would be continuously diverted to the HPLC system. The HPLC would separate the components of the reaction mixture—the starting materials, intermediates, the final product (this compound), and any byproducts. Each separated component would then flow directly into the NMR spectrometer for structural analysis. beilstein-journals.org

The primary advantages of using LC-NMR for real-time reaction monitoring include:

High Specificity: NMR provides unambiguous structural information, allowing for the positive identification of all components in the reaction mixture.

Quantitative Analysis: The technique is inherently quantitative, enabling the precise measurement of the concentration of each species over time. magritek.com

Detection of Intermediates: Transient or short-lived intermediates that might be missed by offline analysis can be detected and characterized. beilstein-journals.org

While high-field NMR instruments offer the best resolution and sensitivity, recent advancements in benchtop NMR spectrometers have made on-line monitoring more accessible for industrial applications. nih.govnih.gov These compact instruments can be placed directly in a fume hood, allowing for a continuous flow from the reactor through the spectrometer. magritek.comresearchgate.net

Below is a hypothetical data table illustrating the type of information that could be generated from LC-NMR monitoring of a reaction to synthesize this compound.

| Reaction Time (minutes) | Reactant A (%) | Intermediate B (%) | This compound (%) |

| 0 | 100 | 0 | 0 |

| 30 | 65 | 25 | 10 |

| 60 | 30 | 40 | 30 |

| 90 | 5 | 20 | 75 |

| 120 | <1 | 5 | 94 |

Mass Spectrometry for Structural Elucidation and Impurity Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules and the identification of impurities. nih.gov When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a powerful platform for analyzing complex mixtures and identifying trace-level components. chemijournal.comsemanticscholar.org

Structural Elucidation of this compound:

The definitive structure of synthesized this compound can be confirmed using mass spectrometry. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine its elemental composition.

For this compound (C₆H₄Cl₂FN), the expected isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature in the mass spectrum. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural confirmation by showing the characteristic losses of substituents from the aniline ring.

Impurity Identification:

During the synthesis of this compound, various process-related impurities can be formed. These may include isomers, starting materials, or byproducts from side reactions. Identifying and quantifying these impurities is crucial for quality control.

LC-MS is a particularly effective technique for this purpose. nih.gov The LC system separates the impurities from the main compound, and the mass spectrometer provides mass information for each separated peak. The fragmentation patterns of these impurity ions can be used to deduce their structures. beilstein-journals.org For instance, an impurity might be a regioisomer of the main product or a compound where one of the chlorine atoms has been substituted. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be developed for the sensitive and specific quantification of known potential impurities. epa.gov

The table below illustrates potential impurities that could be identified in a sample of this compound using LC-MS.

| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |

| 5.2 | 180.97 | This compound |

| 4.8 | 180.97 | Dichloro-fluoroaniline isomer |

| 6.1 | 145.01 | Chloro-fluoroaniline |

| 3.5 | 162.02 | Dichloroaniline |

The structural assignments would be further confirmed by comparing their fragmentation patterns with known standards or through detailed analysis of their MS/MS spectra. beilstein-journals.org

Environmental Fate and Degradation Pathways of 2,4 Dichloro 3 Fluoroaniline Analogs Research Focus

Biodegradation Studies

Microbial breakdown is a primary mechanism for the detoxification and removal of halogenated anilines from the environment. Studies have focused on isolating and characterizing microbial strains capable of utilizing these compounds as sources of carbon, nitrogen, and energy.

The bacterial genus Pseudomonas is well-known for its metabolic versatility and its ability to degrade a wide range of xenobiotic compounds. Pseudomonas fluorescens strain 26-K, in particular, has been shown to effectively degrade dichloro- and difluoroaniline analogs under aerobic conditions. nih.govresearchgate.net

Research has demonstrated that in the presence of a co-substrate like glucose, P. fluorescens 26-K can degrade 170 mg/L of 3,4-dichloroaniline (B118046) (3,4-DCA) within 2-3 days. nih.govresearchgate.net The degradation still occurs without a co-substrate, but at a significantly slower rate. nih.govresearchgate.net Similarly, this strain can degrade 3,4-difluoroaniline (B56902) (3,4-DFA). nih.govresearchgate.net Other bacteria, such as Acinetobacter soli GFJ2, have also been identified as capable of degrading 3,4-dichloroaniline. mdpi.com The degradation kinetics for various fluoroanilines have been studied in mixed cultures, revealing that acclimation of the microbial community is key to achieving high removal efficiency. nih.govnih.gov For instance, a mixed culture demonstrated 95.3% removal of 3-fluoroaniline (B1664137) after a 43-day acclimation period. nih.gov

| Analog Compound | Microbial Strain | Initial Concentration | Conditions | Degradation Time | Reference |

|---|---|---|---|---|---|

| 3,4-Dichloroaniline (3,4-DCA) | Pseudomonas fluorescens 26-K | 170 mg/L | With glucose | 2-3 days | nih.govresearchgate.net |

| 3,4-Dichloroaniline (3,4-DCA) | Pseudomonas fluorescens 26-K | 250 mg/L | With glucose | 4 days (parent compound) | nih.govresearchgate.net |

| 3,4-Difluoroaniline (3,4-DFA) | Pseudomonas fluorescens 26-K | 170 mg/L | With glucose | 5-7 days | nih.govresearchgate.net |

| 3,4-Difluoroaniline (3,4-DFA) | Pseudomonas fluorescens 26-K | 90 mg/L | Without co-substrate | 15 days (complete) | nih.govresearchgate.net |

Identifying the intermediate products of biodegradation is essential for elucidating the metabolic pathway. In the degradation of 3,4-DCA by P. fluorescens 26-K, a key metabolite identified is 3-chloro-4-hydroxyaniline. nih.govresearchgate.net Similarly, the degradation of 3,4-DFA by the same strain yielded 3-fluoro-4-hydroxyaniline as an intermediate. nih.govresearchgate.net The identification of these hydroxylated intermediates suggests that an initial step in the degradation process involves hydroxylation of the aromatic ring. nih.govresearchgate.net In the degradation of 3,4-DCA by Acinetobacter soli GFJ2, the pathway proceeds through the formation of 4,5-dichlorocatechol. mdpi.com These findings indicate that the initial enzymatic attacks often involve the substitution of a halogen or hydrogen atom with a hydroxyl group, preparing the aromatic ring for subsequent cleavage.

| Parent Compound | Microbial Strain | Identified Metabolite | Reference |

|---|---|---|---|

| 3,4-Dichloroaniline | Pseudomonas fluorescens 26-K | 3-Chloro-4-hydroxyaniline | nih.govresearchgate.net |

| 3,4-Difluoroaniline | Pseudomonas fluorescens 26-K | 3-Fluoro-4-hydroxyaniline | nih.govresearchgate.net |

| 3,4-Dichloroaniline | Acinetobacter soli GFJ2 | 4,5-Dichlorocatechol | mdpi.com |

The biodegradation of halogenated aromatic compounds relies on a series of specialized enzymes. nih.govnih.gov The initial steps often involve monooxygenases or dioxygenases that introduce hydroxyl groups onto the aromatic ring, which can lead to spontaneous or enzymatically catalyzed dehalogenation. The resulting halogenated catechols are central intermediates in the degradation pathway. nih.gov

The cleavage of the aromatic ring of these catechol intermediates is a critical step, catalyzed by catechol dioxygenases. frontiersin.org There are two main types of ring cleavage: ortho (intradiol) cleavage, which occurs between the two hydroxylated carbons, and meta (extradiol) cleavage, which occurs adjacent to one of the hydroxyl groups. frontiersin.org

In studies with P. fluorescens 26-K, the type of catechol dioxygenase expressed depends on the substrate. During the degradation of 3,4-DCA, activity of catechol 2,3-dioxygenase (C2,3DO), a meta-cleavage enzyme, was detected. nih.govresearchgate.net Conversely, when the same strain was grown on 3,4-DFA, it exhibited catechol 1,2-dioxygenase (C1,2DO) activity, which performs ortho-cleavage. nih.govresearchgate.netwikipedia.org The presence of these distinct enzymatic pathways within a single organism highlights the adaptive metabolic strategies employed by bacteria to degrade different halogenated pollutants. nih.govresearchgate.net

Photodegradation Mechanisms

In addition to biodegradation, photodegradation can contribute to the transformation of halogenated anilines in aquatic and terrestrial environments. This process involves the absorption of light energy, leading to chemical reactions that break down the parent compound.

The photodegradation of aniline (B41778) and its chlorinated analogs often proceeds through the generation of highly reactive species. researchgate.net The process can be initiated by the reaction with hydroxyl radicals (•OH), which are strong oxidizing agents. researchgate.net This can lead to the formation of an HO•-adduct, which may then be transformed into aminophenol derivatives or an anilinium radical cation. researchgate.net Subsequent reactions of these intermediates can lead to the formation of dimers, such as benzidine, and oligomers. researchgate.net For a compound like 2,4-dichloro-3-fluoroaniline, similar pathways involving hydroxylation, dehalogenation, and polymerization are expected, leading to a complex mixture of transformation products.

UV-Vis spectroscopy is a valuable tool for monitoring the progress of photodegradation reactions in real-time. mdpi.com The characteristic absorption peaks of the parent aniline compound in the UV range (typically around 230 nm and 280 nm) can be tracked over time. researchgate.net As the degradation proceeds, the intensity of these peaks decreases, providing a quantitative measure of the reduction in the concentration of the starting material. researchgate.net This technique allows for the calculation of degradation kinetics and efficiency. nih.gov Furthermore, the appearance of new absorption bands can indicate the formation of intermediate products, offering insights into the decomposition pathway. researchgate.netnih.gov

Conceptual Research on Environmental Persistence and Transport

The environmental persistence and transport of this compound are influenced by a combination of its chemical properties and interactions with various environmental compartments. While specific data on this compound is limited, a conceptual understanding can be derived from research on analogous haloanilines. Factors such as chemical stability, potential for long-range transport, and interactions with soil and sediment are key to predicting its environmental behavior.

Halogenated anilines, as a class of compounds, are recognized for their potential persistence in the environment. nih.govekb.eg The presence of halogen atoms on the aniline ring generally increases the stability of the compound, making it more resistant to degradation. ekb.eg For instance, haloanilines have shown high stability in the absence of disinfectants, with less than 30% degradation observed over 120 hours at a pH range of 5 to 9. acs.orgsurrey.ac.uk This inherent stability suggests that this compound is likely to persist in aquatic environments.

The transport of chloroanilines can occur over long distances. Once released into the atmosphere, they can be carried far from their source and deposited in remote water bodies through precipitation or dry deposition. nih.gov This long-range transport potential is a significant concern for the widespread environmental distribution of these compounds. nih.gov

In aquatic systems, the behavior of this compound is expected to be similar to other chlorinated anilines, which are known to adsorb to suspended particles and have the potential to leach into groundwater. nih.gov While some chloroanilines can undergo photolysis in surface water, their degradation rate can be very slow in groundwater sediments. mdpi.com For example, 3,4-dichloroaniline shows no significant evidence of hydrolysis, volatilization, or biodegradation, indicating a high potential for persistence. nih.gov

The following table summarizes research findings on the stability and degradation of various haloaniline analogs, providing a basis for conceptualizing the environmental persistence of this compound.

| Compound/Class | Finding | Environmental Implication |

| Haloanilines | <30% degradation at pH 5–9 over 120 h in the absence of disinfectants. acs.orgsurrey.ac.uk | High stability in natural water bodies, leading to persistence. |

| 4-chloroaniline (4-CA) | Can be volatilized (35.7 days half-life in rivers) and photo-oxidized in surface water (1 to 3 h half-life with low organic matter). nih.gov | Multiple pathways for degradation in surface waters, but persistence is possible. |

| 3,4-dichloroaniline (3,4-DCA) | No evidence of hydrolysis, volatilization, and biodegradation. nih.gov | High persistence in the environment. |

| Chloroanilines | Can be transported over long distances in the atmosphere. nih.gov | Potential for widespread environmental contamination. |

| Substituted anilines | Binding to soil varied between 34% and 66% after 24 hours of incubation. researchgate.net | Adsorption to soil and sediment can limit mobility but increase persistence in these compartments. |

Research into the microbial degradation of halogenated anilines indicates that while some microorganisms are capable of breaking down these compounds, the process can be slow and dependent on specific environmental conditions. nih.govekb.eg For instance, the rate of microbial transformation of substituted anilines has been shown to decrease with certain substitutions on the aniline ring. researchgate.net The presence of multiple halogen atoms, as in this compound, is likely to increase its resistance to microbial degradation. ekb.eg

The following table outlines findings related to the microbial degradation of haloaniline analogs.

| Organism/Condition | Compound Degraded | Key Finding |

| Pseudomonas hibiscicola BT9 | 3,4-dichloroaniline | 65% degradation in 120 hours. ekb.eg |

| Pure-culture and environmental water samples | 3-chloroaniline | The rate of transformation was slower than that of aniline. researchgate.net |

| Various microorganisms | Halogenated aromatics | The dehalogenation step is often the most difficult part of the degradation process. nih.gov |

Future Research Directions and Emerging Areas in 2,4 Dichloro 3 Fluoroaniline Chemistry

Exploration of Novel and Sustainable Synthetic Strategies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research concerning 2,4-Dichloro-3-fluoroaniline will heavily focus on novel and sustainable synthetic strategies that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.

Key research thrusts include:

Chemoenzymatic Synthesis: The use of enzymes, such as nitroreductases, offers a green alternative to traditional chemical reductions for the synthesis of anilines from nitroaromatic precursors. acs.org This approach, often conducted in aqueous media under mild conditions, provides high chemoselectivity and avoids the need for heavy metal catalysts. acs.org Future work will likely involve engineering enzymes with enhanced substrate specificity for polychlorinated fluoronitrobenzenes to produce this compound.

Catalytic Hydrogenation: While catalytic hydrogenation is a known method, research is moving towards developing more sustainable catalysts, such as those based on earth-abundant metals, and optimizing reaction conditions to improve yield and selectivity. The use of by-products from other industrial processes as starting materials is also a promising avenue for sustainable synthesis. google.com

Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. Developing a continuous flow synthesis for this compound could lead to more efficient and scalable production.

Aqueous Media and Green Solvents: Shifting away from volatile organic solvents is a major goal of green chemistry. The use of Brønsted acidic ionic liquids in aqueous media has been shown to be effective for one-pot, multi-component reactions involving anilines, offering a recyclable and environmentally friendly catalytic system. nih.gov

| Synthesis Strategy | Key Advantages | Potential Application for this compound |

| Chemoenzymatic Synthesis | High chemoselectivity, mild conditions, aqueous media, avoids heavy metals. acs.org | Reduction of a corresponding dinitro precursor. |

| Sustainable Catalysis | Use of earth-abundant metals, catalyst recycling, utilization of by-products. google.com | Hydrogenation and dechlorination of waste stream precursors. google.com |

| Flow Chemistry | Enhanced safety, scalability, automation, process control. | High-throughput synthesis and optimization. |

| Green Solvents | Reduced environmental impact, potential for catalyst recycling. nih.gov | Aza-Friedel–Crafts and other condensation reactions. nih.gov |

Advanced Mechanistic Elucidation of Complex Transformations and Catalytic Cycles

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For a molecule like this compound, with multiple potential reaction sites, elucidating the intricate details of its chemical transformations is a key research frontier.

Future efforts will likely involve:

Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for mapping reaction pathways, identifying transition states, and calculating kinetic parameters. mdpi.com Such studies can provide insights into the regioselectivity of electrophilic aromatic substitution or nucleophilic aromatic substitution on the this compound core.

In-situ Spectroscopic Analysis: Techniques like in-situ NMR and IR spectroscopy can be used to observe reactive intermediates and monitor the progress of reactions in real-time. This data is invaluable for validating proposed mechanisms and understanding the role of catalysts and additives.

Kinetic Studies: Detailed kinetic analysis of reactions involving this compound will help to determine rate-limiting steps and the influence of substituents on reaction rates. researchgate.net This information is essential for rationally designing more efficient catalytic cycles. For example, understanding how the electronic properties of the chlorine and fluorine substituents affect the aniline (B41778) nitrogen's nucleophilicity is critical for predicting its behavior in coupling reactions. researchgate.net

Development of New Catalytic Systems for Highly Selective Functionalization

The ability to selectively introduce new functional groups at specific positions on the aromatic ring of this compound is essential for its use as a versatile building block. The development of novel catalytic systems that can overcome the inherent reactivity patterns of the molecule is a major area of future research.

Promising directions include:

C-H Functionalization: Direct C-H bond activation and functionalization is a highly atom-economical strategy for modifying aromatic cores. researchgate.net Research will focus on developing catalysts (e.g., based on palladium, rhodium, or nickel) that can selectively target the C-H bonds at the 5- and 6-positions of this compound, which are typically difficult to functionalize via classical electrophilic substitution. researchgate.netnih.gov Ligand design plays a crucial role in controlling the regioselectivity of these transformations. nih.gov

Directed Metalation: Using the aniline's amino group (or a modified version) as a directing group can enable highly regioselective metalation and subsequent functionalization at the ortho-positions. While the 2-position is already substituted, this strategy could be adapted for functionalization at the less-accessible C6 position.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful method for forging new bonds. This approach could be used to generate radical intermediates from this compound derivatives, enabling novel coupling reactions that are not accessible through traditional thermal methods.

| Catalytic Approach | Target Position(s) | Key Challenge |

| C-H Functionalization | C5, C6 | Overcoming the directing effects of existing substituents. |

| Directed Metalation | C6 | Steric hindrance from the adjacent chlorine atom. |

| Photoredox Catalysis | Various | Controlling selectivity in the presence of multiple halogen atoms. |

Integration of Machine Learning and Computational Chemistry for Predictive Modeling in Synthesis and Reactivity

The intersection of data science and chemistry is creating powerful new tools for accelerating discovery. For this compound, computational chemistry and machine learning (ML) hold immense promise for predicting its behavior and guiding synthetic efforts.

Future research will leverage these tools for:

Reaction Prediction: Machine learning algorithms, trained on vast databases of chemical reactions, can predict the likely products of a reaction involving this compound with high accuracy. cam.ac.ukrjptonline.org These models can also suggest optimal reaction conditions, including catalysts, solvents, and temperature, thereby reducing the need for extensive empirical screening. acs.org

Regioselectivity Prediction: Predicting the site of reaction in electrophilic aromatic substitutions is a classic chemical challenge. ML models are being developed that can accurately predict the regioselectivity of such reactions on complex molecules, which would be invaluable for planning the functionalization of this compound. acs.orgrsc.org